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Compound of Interest

Compound Name: SZV-558

Cat. No.: B13434005

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vepdegestrant (ARV-471), an investigational oral
PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, with the
established therapy fulvestrant for the treatment of estrogen receptor-positive (ER+), human
epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.
The information presented is based on publicly available clinical trial data and preclinical
research.

Mechanism of Action: A Novel Approach to ER
Degradation

Vepdegestrant represents a novel therapeutic modality designed to overcome resistance to
existing endocrine therapies. Unlike selective estrogen receptor modulators (SERMSs) or
selective estrogen receptor degraders (SERDSs) like fulvestrant, which primarily antagonize or
induce a conformational change leading to degradation, Vepdegestrant utilizes the cell's own
ubiquitin-proteasome system to directly and efficiently eliminate the estrogen receptor protein.

[1](21(3]

This PROTAC molecule is composed of a ligand that binds to the estrogen receptor and

another ligand that recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of
the ER, marking it for degradation by the proteasome.[1][4] This mechanism is effective against
both wild-type and mutant ER, including the ESR1 mutations that are a common mechanism of
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acquired resistance to aromatase inhibitors.[5][6] Preclinical studies have shown that
Vepdegestrant can induce robust ER degradation and has synergistic effects when combined
with CDK4/6 or PI3BK/mTOR pathway inhibitors.[1][4][5]

Signaling Pathway Diagram
Vepdegestrant's PROTAC Mechanism of Action.

Clinical Trial Results: Vepdegestrant vs. Fulvestrant

The pivotal Phase 3 VERITAC-2 trial directly compared the efficacy and safety of
Vepdegestrant with fulvestrant in patients with ER+/HER2- advanced or metastatic breast
cancer who had progressed on a prior CDK4/6 inhibitor and endocrine therapy.[7][8][9]

Efficacy Data

The primary endpoint of the VERITAC-2 trial was progression-free survival (PFS). The results
demonstrated a statistically significant and clinically meaningful improvement in PFS for
Vepdegestrant compared to fulvestrant in the subpopulation of patients with ESR1-mutated
tumors.[7][8][9][10] However, a statistically significant improvement in PFS was not observed in
the overall intent-to-treat (ITT) population.[7][8][10]

. Vepdegestrant  Fulvestrant Hazard Ratio
Endpoint p-value
(ESR1-mutant) (ESR1-mutant) (95% CI)

Median
) 5.0 months[2][8] 2.1 months[2][8] 0.57 (0.42-0.77)
Progression-Free 0.0001[8]
: [9] [9] [81[°]
Survival (PFS)
) Vepdegestrant  Fulvestrant Hazard Ratio
Endpoint p-value

(All Patients) (All Patients) (95% CI)

Median
. 0.83 (0.68-1.02)
Progression-Free 3.7 months][8] 3.6 months][8] 0.0358[8]

: [8]
Survival (PFS)

Safety and Tolerability
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Vepdegestrant was generally well-tolerated in the VERITAC-2 trial, with a safety profile
consistent with previous studies.[4][8] The most common treatment-emergent adverse events
(TEAES) were low-grade and included fatigue, and elevations in liver enzymes (ALT and AST).
[8] The rate of discontinuation due to TEAES was low.[8]

Adverse Event (Grade =3) Vepdegestrant Fulvestrant
Any Grade >3 TEAE 23.4%][8] 17.6%[8]
Fatigue N/A N/A
Increased ALT N/A N/A
Increased AST N/A N/A

Nausea N/A N/A
Discontinuation due to TEAES 2.9%[8] 0.7%][8]

Experimental Protocols: VERITAC-2 Trial

The VERITAC-2 study was a global, randomized, open-label, Phase 3 clinical trial.[7][9][11][12]
[13]

Patient Population:
e Adults with ER+/HER2- advanced or metastatic breast cancer.[11][12][13]

» Disease progression after one line of a CDK4/6 inhibitor in combination with endocrine
therapy.[11][12][13]

o Exclusion criteria included prior chemotherapy for advanced disease or prior treatment with
fulvestrant.[8]

Treatment Arms:
» Vepdegestrant: 200 mg administered orally once daily.[8][13]

¢ Fulvestrant: 500 mg administered intramuscularly on days 1 and 15 of the first cycle, and
then on day 1 of each subsequent 28-day cycle.[8][9]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01818
https://ascopubs.org/doi/10.1200/JCO.2025.43.17_suppl.LBA1000
https://ascopubs.org/doi/10.1200/JCO.2025.43.17_suppl.LBA1000
https://ascopubs.org/doi/10.1200/JCO.2025.43.17_suppl.LBA1000
https://ascopubs.org/doi/10.1200/JCO.2025.43.17_suppl.LBA1000
https://ascopubs.org/doi/10.1200/JCO.2025.43.17_suppl.LBA1000
https://ascopubs.org/doi/10.1200/JCO.2025.43.17_suppl.LBA1000
https://ascopubs.org/doi/10.1200/JCO.2025.43.17_suppl.LBA1000
https://ir.arvinas.com/news-releases/news-release-details/arvinas-and-pfizer-announce-positive-topline-results-phase-3/
https://www.pfizer.com/news/press-release/press-release-detail/arvinas-and-pfizers-vepdegestrant-significantly-improves
https://pmc.ncbi.nlm.nih.gov/articles/PMC11524203/
https://www.tandfonline.com/doi/full/10.1080/14796694.2024.2377530
https://tandf.figshare.com/articles/dataset/VERITAC-2_a_Phase_III_study_of_vepdegestrant_a_PROTAC_ER_degrader_versus_fulvestrant_in_ER_HER2-_advanced_breast_cancer/26394822
https://pmc.ncbi.nlm.nih.gov/articles/PMC11524203/
https://www.tandfonline.com/doi/full/10.1080/14796694.2024.2377530
https://tandf.figshare.com/articles/dataset/VERITAC-2_a_Phase_III_study_of_vepdegestrant_a_PROTAC_ER_degrader_versus_fulvestrant_in_ER_HER2-_advanced_breast_cancer/26394822
https://pmc.ncbi.nlm.nih.gov/articles/PMC11524203/
https://www.tandfonline.com/doi/full/10.1080/14796694.2024.2377530
https://tandf.figshare.com/articles/dataset/VERITAC-2_a_Phase_III_study_of_vepdegestrant_a_PROTAC_ER_degrader_versus_fulvestrant_in_ER_HER2-_advanced_breast_cancer/26394822
https://ascopubs.org/doi/10.1200/JCO.2025.43.17_suppl.LBA1000
https://ascopubs.org/doi/10.1200/JCO.2025.43.17_suppl.LBA1000
https://tandf.figshare.com/articles/dataset/VERITAC-2_a_Phase_III_study_of_vepdegestrant_a_PROTAC_ER_degrader_versus_fulvestrant_in_ER_HER2-_advanced_breast_cancer/26394822
https://ascopubs.org/doi/10.1200/JCO.2025.43.17_suppl.LBA1000
https://www.pfizer.com/news/press-release/press-release-detail/arvinas-and-pfizers-vepdegestrant-significantly-improves
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13434005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Endpoints:

« Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent
central review (BICR) in both the ESR1-mutant and the overall intent-to-treat (ITT)
populations.[10][14]

+ Key Secondary Endpoint: Overall survival (OS).[9][14]

Experimental Workflow Diagram
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VERITAC-2 Clinical Trial Workflow.

Comparison with Other Alternatives

While the VERITAC-2 trial provides a direct comparison to fulvestrant, other treatment options
exist for patients with ER+/HER2- advanced breast cancer who have progressed on a CDK4/6
inhibitor. These include:

o Elacestrant: An oral SERD that has shown efficacy, particularly in patients with ESR1
mutations.

o PIBK/AKT/mTOR inhibitors (e.g., alpelisib, capivasertib, everolimus): These are typically
used in combination with endocrine therapy for patients with specific genomic alterations
(e.g., PIK3CA mutations).[11]

The choice of therapy following progression on a CDK4/6 inhibitor is complex and depends on
various factors, including the patient's ESR1 mutation status, prior therapies, and the presence
of other targetable mutations.

Conclusion

Vepdegestrant (ARV-471) has demonstrated a significant improvement in progression-free
survival compared to fulvestrant in patients with ESR1-mutated ER+/HER2- advanced breast
cancer who have progressed on a CDK4/6 inhibitor. Its novel mechanism of action as a
PROTAC ER degrader offers a promising new therapeutic strategy for this patient population.
The manageable safety profile observed in clinical trials further supports its potential as a
future treatment option. Further data on overall survival and its efficacy in broader patient
populations are awaited with interest by the scientific and clinical communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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